molecular formula C16H19D6NO2 B602746 R-(-)-O-Desmethyl-Venlafaxine-d6 CAS No. 1062609-96-4

R-(-)-O-Desmethyl-Venlafaxine-d6

Cat. No.: B602746
CAS No.: 1062609-96-4
M. Wt: 269.37
InChI Key:
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Description

R-(-)-O-Desmethyl-Venlafaxine-d6 is a deuterated analog of O-Desmethyl-Venlafaxine, which is a major active metabolite of the antidepressant drug Venlafaxine. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Venlafaxine and its metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-(-)-O-Desmethyl-Venlafaxine-d6 typically involves the deuteration of O-Desmethyl-Venlafaxine. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The production process is optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

R-(-)-O-Desmethyl-Venlafaxine-d6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

R-(-)-O-Desmethyl-Venlafaxine-d6 is widely used in scientific research, particularly in the fields of:

    Chemistry: To study the effects of deuteration on chemical stability and reactivity.

    Biology: To investigate the metabolic pathways and pharmacokinetics of Venlafaxine and its metabolites.

    Medicine: To develop and optimize antidepressant therapies by understanding the metabolism and action of Venlafaxine.

    Industry: To produce stable isotopic-labeled compounds for use in drug development and analytical studies.

Mechanism of Action

The mechanism of action of R-(-)-O-Desmethyl-Venlafaxine-d6 is similar to that of its parent compound, O-Desmethyl-Venlafaxine. It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which increases the levels of serotonin and norepinephrine in the brain by inhibiting their reuptake into presynaptic neurons. This action helps alleviate symptoms of depression and anxiety. The deuterium atoms in this compound may enhance the compound’s stability and alter its pharmacokinetic profile, potentially leading to improved therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    O-Desmethyl-Venlafaxine: The non-deuterated analog of R-(-)-O-Desmethyl-Venlafaxine-d6.

    Venlafaxine: The parent compound from which O-Desmethyl-Venlafaxine is derived.

    Desvenlafaxine: Another active metabolite of Venlafaxine with similar pharmacological properties.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in research for studying the metabolism and pharmacokinetics of Venlafaxine and its metabolites, as well as for developing improved antidepressant therapies.

Properties

CAS No.

1062609-96-4

Molecular Formula

C16H19D6NO2

Molecular Weight

269.37

Purity

0.98

Related CAS

142761-11-3 (unlabelled)

Synonyms

(R)-4-(2-(bis(methyl-d3)amino)-1-(1-hydroxycyclohexyl)ethyl)pheno

tag

Venlafaxine Impurities

Origin of Product

United States

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